Isobutylene Isobutylene Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline.
2-methylprop-1-ene is an alkene that is prop-1-ene substituted by a methyl group at position 2. It is an alkene and a gas molecular entity.
Brand Name: Vulcanchem
CAS No.: 115-11-7
VCID: VC20856519
InChI: InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
SMILES: CC(=C)C
Molecular Formula: C4H8
CH2=C(CH3)2
C4H8
Molecular Weight: 56.11 g/mol

Isobutylene

CAS No.: 115-11-7

Cat. No.: VC20856519

Molecular Formula: C4H8
CH2=C(CH3)2
C4H8

Molecular Weight: 56.11 g/mol

* For research use only. Not for human or veterinary use.

Isobutylene - 115-11-7

Specification

Description Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline.
2-methylprop-1-ene is an alkene that is prop-1-ene substituted by a methyl group at position 2. It is an alkene and a gas molecular entity.
CAS No. 115-11-7
Molecular Formula C4H8
CH2=C(CH3)2
C4H8
Molecular Weight 56.11 g/mol
IUPAC Name 2-methylprop-1-ene
Standard InChI InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
Standard InChI Key VQTUBCCKSQIDNK-UHFFFAOYSA-N
SMILES CC(=C)C
Canonical SMILES CC(=C)C
Boiling Point 19.6 °F at 760 mm Hg (NTP, 1992)
-6.9 °C
-7.0 °C
Colorform Colorless gas
Colorless volatile liquid or easily liquefied gas
Flash Point -105 °F (NTP, 1992)
-80 °C (-112 °F) - closed cup
-105 °F (-76 °C)
-76.1 °C c.c.
Melting Point -220.5 °F (NTP, 1992)
-140.4 °C
-140.7 °C
-140.3 °C

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